REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](O)(=O)[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[SH:8].CO>ClC1C=CC=CC=1Cl>[NH:3]1[CH2:2][CH2:1][N:4]=[C:5]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[SH:8]
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Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under nitrogen for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the resulting yellow crystalline solid was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCC1)C1=C(C=CC=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |